2,4-Dichloro-6-(difluoromethoxy)phenylacetic acid
Overview
Description
2,4-Dichloro-6-(difluoromethoxy)phenylacetic acid, commonly known as dicamba, is a widely used herbicide in agriculture. It is primarily employed to control post-emergent broadleaf weeds. Dicamba has been in use since the 1960s and has gained renewed attention with the advent of dicamba-resistant genetically modified crops.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of dicamba involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and cost-effectiveness. The process is carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(difluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dicamba can yield phenylacetic acid derivatives, while substitution reactions can produce a variety of functionalized phenylacetic acids .
Scientific Research Applications
2,4-Dichloro-6-(difluoromethoxy)phenylacetic acid has several scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and environmental impact.
Biology: Dicamba is studied for its effects on plant physiology and its role in weed management.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is widely used in agriculture for weed control, contributing to increased crop yields and reduced competition from weeds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)phenylacetic acid involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of susceptible plants. The compound targets specific pathways involved in cell elongation and division, disrupting normal plant growth processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mode of action.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): A selective herbicide used to control broadleaf weeds.
Triclopyr: A herbicide used for woody plant control.
Uniqueness
2,4-Dichloro-6-(difluoromethoxy)phenylacetic acid is unique due to its difluoromethoxy group, which enhances its herbicidal activity and environmental persistence. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in controlling a wide range of broadleaf weeds.
Properties
IUPAC Name |
2-[2,4-dichloro-6-(difluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-4-1-6(11)5(3-8(14)15)7(2-4)16-9(12)13/h1-2,9H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIILLAOPLHTAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)CC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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